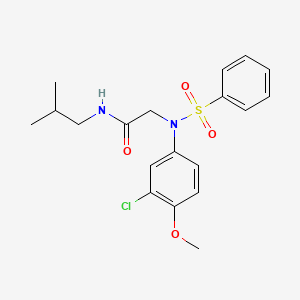![molecular formula C25H32N2 B4886483 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole](/img/structure/B4886483.png)
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole
Vue d'ensemble
Description
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole, also known as Etazolate, is a synthetic compound that belongs to the carbazole family. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole is not fully understood. However, it is believed to act by modulating the activity of the GABA-A receptor, which is involved in the regulation of anxiety, mood, and cognitive function. This compound has been shown to enhance the binding of GABA to the receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This may explain its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. These effects may explain its potential therapeutic effects on neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole in lab experiments is its well-defined chemical structure, which allows for accurate dosing and reproducibility. This compound is also relatively stable and can be stored for long periods of time. However, one limitation is that this compound is not widely available and can be expensive to synthesize. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the study of 9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic effects on other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal function.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic effects on various neurological and psychiatric disorders. Its mechanism of action involves the modulation of the GABA-A receptor, resulting in an increase in the inhibitory effect of GABA on neuronal activity. This compound has several biochemical and physiological effects, including an increase in BDNF and acetylcholine levels. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and the investigation of its potential therapeutic effects on other disorders.
Applications De Recherche Scientifique
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-9H-carbazole has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. This compound has also been shown to improve cognitive function and memory in animal studies. These findings suggest that this compound has potential as a treatment for anxiety, depression, schizophrenia, and Alzheimer's disease.
Propriétés
IUPAC Name |
9-ethyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2/c1-5-27-22-9-7-6-8-20(22)21-12-18(10-11-23(21)27)15-26-17-25(4)14-19(26)13-24(2,3)16-25/h6-12,19H,5,13-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERVCDSICSEZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC4(CC3CC(C4)(C)C)C)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine oxalate](/img/structure/B4886412.png)

![2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B4886426.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(3,4-dichlorophenyl)-2-imino-5-methyl-4-imidazolidinone](/img/structure/B4886434.png)
![8-[3-(2-nitrophenoxy)propoxy]quinoline](/img/structure/B4886447.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4886453.png)

![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4886460.png)
![5-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4886465.png)
![2-[methyl(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]ethanol](/img/structure/B4886471.png)
![N-(5-fluoro-2-methylbenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4886477.png)

![N-cyclohexyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4886495.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B4886504.png)